![molecular formula C14H12N4O3S B2376847 benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 877630-53-0](/img/new.no-structure.jpg)
benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
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Overview
Description
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazole with formamide or formic acid can yield the pyrazolo[3,4-d]pyrimidine scaffold.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioester Bond
The thioacetate moiety undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. Key reactions include:
The sulfur atom stabilizes the transition state during substitution, enhancing reactivity compared to oxygen esters. Hydrazide derivatives are precursors for heterocyclization (e.g., 1,3,4-oxadiazoles) .
Reactivity of the Pyrazolo[3,4-d]pyrimidine Core
The fused pyrimidine ring participates in electrophilic and nucleophilic transformations:
Electrophilic Aromatic Substitution
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Nitration : Directed by the electron-withdrawing pyrimidine ring, nitration occurs at the C3 position under mixed acid conditions .
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Halogenation : Chlorine/bromine substitutes at the C7 position in the presence of Lewis acids .
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C4 carbonyl to a hydroxyl group, forming 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl derivatives.
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Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the dihydropyrimidine ring to a fully aromatic system .
Heterocyclization Reactions
The thioacetate side chain facilitates cyclization to form fused heterocycles:
For example, reaction with chloroacetic acid yields thiazolo[3,2-a]pyrimidine systems, which are pharmacologically relevant .
Comparative Reactivity with Analogues
The benzyl group and thioester linkage differentiate this compound from similar pyrazolo[3,4-d]pyrimidines:
Key Research Findings
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Synthetic Utility : The compound serves as a scaffold for kinase inhibitors via functionalization at the thioester and pyrimidine positions .
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Stability : The thioester bond is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous handling.
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Biological Relevance : Derivatives exhibit EGFR-TK inhibitory activity, attributed to interactions with ATP-binding pockets .
This compound’s multifunctional reactivity makes it valuable for medicinal chemistry, particularly in designing enzyme inhibitors and heterocyclic drug candidates. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: The compound is investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate involves its interaction with specific molecular targets :
Kinase Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Signal Transduction: It interferes with signal transduction pathways, leading to the inhibition of cell proliferation and survival.
Comparison with Similar Compounds
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
Pyrazolo[3,4-d]pyrimidine: This core structure is common among various kinase inhibitors, but the benzyl thioacetate group provides unique properties, such as enhanced lipophilicity and improved cellular uptake.
Thioglycoside Derivatives: Compounds like thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine also exhibit kinase inhibition but differ in their sugar moieties, affecting their solubility and bioavailability.
Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives with different substituents
- Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine
- Other kinase inhibitors with similar core structures
Biological Activity
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound features a benzyl group linked to a thioacetate moiety , which is further connected to a pyrazolo[3,4-d]pyrimidine structure. Its molecular formula is C15H15N3O2S with a molecular weight of approximately 295.36 g/mol. The unique arrangement of functional groups contributes to its reactivity and potential biological activities.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibitors are crucial in drug development as they can modulate various biochemical pathways. For instance, studies suggest that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit inhibitory effects on key enzymes involved in cancer progression and other diseases .
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity across various cancer cell lines. Notably:
- In vitro Studies : Compounds similar to this compound have demonstrated the ability to inhibit the growth of several cancer types, including lung, colorectal, and breast cancers .
- In vivo Studies : Animal models have provided evidence supporting the potential of these compounds in reducing tumor sizes and improving survival rates among treated subjects .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds within the pyrazolo[3,4-d]pyrimidine class:
Compound Name | Structural Features | Biological Activity |
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N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide | Benzofuran moiety | Anticancer |
Pyrazolo[3,4-d]pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Antimicrobial and anticancer |
1-(2-methoxyphenyl)-pyrazolo[3,4-d]pyrimidine | Methoxy substitution | EGFR-TK inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins such as kinases. These studies reveal how structural modifications can enhance efficacy and selectivity against specific targets .
Study Example 1: Anticancer Efficacy
In a recent study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested their effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Study Example 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of similar compounds on dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis. The findings suggested that these compounds could serve as potential therapeutic agents for conditions like cancer by effectively inhibiting DHFR activity .
Q & A
Q. Basic: What are the common synthetic routes for benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate?
Methodological Answer:
The synthesis typically involves three key steps:
Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclocondensation of 4-chlorophenyl derivatives with thiourea or thioacetamide under reflux conditions in polar solvents (e.g., DMF or ethanol) to generate the heterocyclic core .
Thioether Linkage Introduction : Reaction of the 6-thiol group with bromoacetate derivatives (e.g., benzyl bromoacetate) in the presence of a base (e.g., K₂CO₃) to form the thioether bond .
Esterification/Acylation : Final acylation or esterification steps to introduce the benzyl group, often using coupling agents like DCC or HOBt .
Key challenges include controlling regioselectivity during core formation and ensuring high yields in thioether coupling.
Q. Advanced: How can regioselectivity be optimized during pyrazolo[3,4-d]pyrimidine core formation?
Methodological Answer:
Regioselectivity is influenced by:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or iodine to direct cyclization toward the 3,4-d position .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, improving reaction homogeneity .
Post-synthesis, regiochemical assignment is confirmed via 2D NMR (e.g., NOESY) or X-ray crystallography .
Q. Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Structural Elucidation : ¹H/¹³C NMR for functional group confirmation; MS (ESI-TOF) for molecular weight validation .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) .
- Crystallography : Single-crystal XRD to resolve bond lengths/angles and confirm the thioether linkage .
Q. Advanced: How can structural ambiguities in the thioether moiety be resolved?
Methodological Answer:
Ambiguities arise due to rotational flexibility of the thioether bond. Strategies include:
- X-ray Crystallography : Provides definitive proof of connectivity .
- Dynamic NMR : Detects restricted rotation at low temperatures, revealing distinct proton environments .
- DFT Calculations : Predicts stable conformers and compares theoretical/experimental NMR shifts .
Q. Basic: What biological assays are commonly used to evaluate its activity?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HL-60, A549) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
Q. Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often stem from substituent effects or assay conditions. Resolve by:
- SAR Studies : Systematically varying substituents (e.g., methoxy vs. chlorophenyl) to isolate activity drivers .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or IC₅₀ calculation methods .
- Dose-Response Validation : Re-testing under standardized conditions (e.g., fixed serum concentration) .
Q. Basic: What is the hypothesized mechanism of action?
Methodological Answer:
The compound likely inhibits kinases (e.g., CDKs or EGFR) by binding to the ATP pocket via:
- Hydrogen Bonding : Between the pyrimidinone carbonyl and kinase hinge region .
- Hydrophobic Interactions : Benzyl and aryl groups occupying hydrophobic pockets .
Mechanistic validation requires kinase profiling and cellular pathway analysis (e.g., Western blot for phosphorylated targets) .
Q. Advanced: How to study target binding kinetics in vitro?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) and kinetics (kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, providing thermodynamic profiles .
- Competitive FRET Assays : Uses fluorescently labeled ATP analogues to determine inhibition constants .
Q. Basic: How do substituents influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase binding via dipole interactions .
- Methoxy Groups : Improve solubility but may reduce membrane permeability .
- Benzyl Esters : Increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
Q. Advanced: How to design computational models for SAR prediction?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses against crystallized kinase structures (e.g., PDB 1ATP) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : CoMFA or CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm); purity >95% required for biological testing .
- Elemental Analysis : Validates C, H, N, S content within 0.4% of theoretical values .
Q. Advanced: How to identify degradation products under acidic/basic conditions?
Methodological Answer:
- Forced Degradation Studies : Expose compound to 0.1M HCl/NaOH at 40°C for 24h, followed by LC-MS/MS to detect hydrolyzed products (e.g., free thiol or benzyl alcohol) .
- Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of degradation peaks .
Q. Basic: What are the key challenges in scaling up synthesis?
Methodological Answer:
- Thioether Coupling : Exothermic reactions require controlled addition of bromoacetate to prevent dimerization .
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water) .
Q. Advanced: How to resolve low yields in thioether coupling?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1h, minimizing side reactions .
- Phase-Transfer Catalysis : Use TBAB in biphasic systems (water/dichloromethane) to enhance reactivity .
- In Situ Thiol Generation : Replace pre-formed thiols with disulfide intermediates, reducing oxidation losses .
Properties
CAS No. |
877630-53-0 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 |
IUPAC Name |
benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20) |
InChI Key |
HSGCOWNJGDRSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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